2-Bromo-1-(4-iodophenyl)ethanone
Overview
Description
2-Bromo-1-(4-iodophenyl)ethanone is an organic compound with the molecular formula C8H6BrIO. It is a halogenated ketone, characterized by the presence of both bromine and iodine atoms attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
This compound is a synthetic intermediate, often used in the synthesis of other complex molecules
Mode of Action
As a synthetic intermediate, the mode of action of 2-Bromo-1-(4-iodophenyl)ethanone is primarily chemical rather than biological . It can participate in various chemical reactions due to the presence of the bromine and iodine atoms, which are good leaving groups, and the carbonyl group, which is a site of high electron density .
Biochemical Pathways
As a synthetic intermediate, it is more likely to be involved in chemical synthesis pathways rather than biological pathways .
Result of Action
The results of the action of this compound are dependent on the specific chemical reactions it is used in . As a synthetic intermediate, it can be transformed into a variety of other compounds, each with their own properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-1-(4-iodophenyl)ethanone involves the bromination of 1-(4-iodophenyl)ethanone. The reaction typically takes place in glacial acetic acid with bromine as the brominating agent. The mixture is stirred at room temperature for about 10 hours, followed by concentration under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial purposes, ensuring proper handling and safety measures due to the involvement of halogenated compounds and strong acids.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Formation of various substituted phenyl ethanones.
Reduction: Formation of 2-bromo-1-(4-iodophenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(4-iodophenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(4-iodophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-chlorophenyl)ethanone
- 2-Bromo-1-(4-fluorophenyl)ethanone
- 2-Bromo-1-(4-methylphenyl)ethanone
Uniqueness
2-Bromo-1-(4-iodophenyl)ethanone is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to other halogenated ethanones. The combination of these halogens can influence the compound’s electronic properties and its interactions with other molecules, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
2-bromo-1-(4-iodophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIBMLJFLPWMTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292534 | |
Record name | 2-Bromo-1-(4-iodophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31827-94-8 | |
Record name | 31827-94-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-1-(4-iodophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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